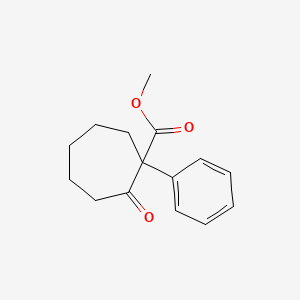![molecular formula C18H10Br2N2O6S B14263005 2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] CAS No. 158102-45-5](/img/structure/B14263005.png)
2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] is a complex organic compound characterized by its unique structure, which includes bromine, sulfonyl, and dihydroxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] typically involves multi-step organic reactions. One common method includes the bromination of 4,5-dihydroxyphenyl compounds followed by sulfonylation and subsequent nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties due to its ability to interfere with cellular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include oxidative stress and apoptosis, making it a potential candidate for anti-cancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Sulfonylbis[3-(3-chloro-4,5-dihydroxyphenyl)prop-2-enenitrile]
- 2,2’-Sulfonylbis[3-(3-fluoro-4,5-dihydroxyphenyl)prop-2-enenitrile]
Uniqueness
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
This detailed article provides a comprehensive overview of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile], covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
158102-45-5 |
|---|---|
Molekularformel |
C18H10Br2N2O6S |
Molekulargewicht |
542.2 g/mol |
IUPAC-Name |
3-(3-bromo-4,5-dihydroxyphenyl)-2-[2-(3-bromo-4,5-dihydroxyphenyl)-1-cyanoethenyl]sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C18H10Br2N2O6S/c19-13-3-9(5-15(23)17(13)25)1-11(7-21)29(27,28)12(8-22)2-10-4-14(20)18(26)16(24)6-10/h1-6,23-26H |
InChI-Schlüssel |
VBOBOVYYRHVGSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)Br)C=C(C#N)S(=O)(=O)C(=CC2=CC(=C(C(=C2)Br)O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



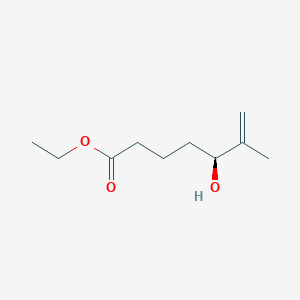
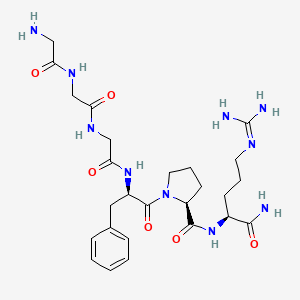
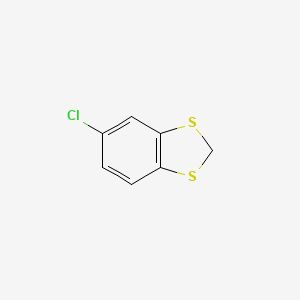
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
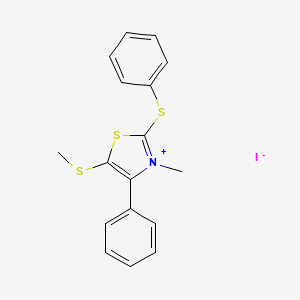
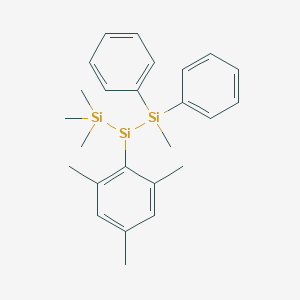
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
